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Compound of Interest

Compound Name: 3-Undecyne

Cat. No.: B1582261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 3-undecyne and related internal and terminal

alkynes. Due to the limited availability of directly published experimental spectra for 3-
undecyne, this guide presents a predicted dataset based on established spectroscopic

principles and data from analogous compounds. This information is intended to serve as a

valuable reference for the identification and characterization of 3-undecyne and similar

molecules in a research and development setting.

Data Presentation: NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-undecyne
and the experimental data for the comparable compounds, 1-undecyne and 5-dodecyne.

Table 1: ¹H NMR Spectral Data
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Compound
Carbon
Position

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

3-Undecyne

(Predicted)
1 0.91 t 7.4

2 2.14 tq 7.4, 2.6

5 2.14 t 7.0

6-10 1.25-1.40 m -

11 0.89 t 7.1

1-Undecyne 1 1.94 t 2.7

3 2.18 dt 7.1, 2.7

4 1.52 p 7.1

5-10 1.28 m -

11 0.88 t 6.9

5-Dodecyne 1, 12 0.90 t 7.2

2, 11 1.40 sextet 7.2

3, 10 1.30 m -

4, 9 2.14 t 7.0

Abbreviations: t = triplet, tq = triplet of quartets, m = multiplet, dt = doublet of triplets, p = pentet

Table 2: ¹³C NMR Spectral Data
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Compound Carbon Position Chemical Shift (δ, ppm)

3-Undecyne (Predicted) 1 13.6

2 12.4

3 80.5

4 80.8

5 18.7

6 31.4

7 28.9

8 29.1

9 22.6

10 31.8

11 14.1

1-Undecyne 1 68.3

2 84.3

3 18.5

4 28.5

5 28.8

6 29.2

7 29.3

8 29.1

9 31.9

10 22.7

11 14.1

5-Dodecyne 1, 12 14.0
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2, 11 22.5

3, 10 31.4

4, 9 19.1

5, 8 80.5

6, 7 80.5

Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the liquid alkyne sample into a clean, dry NMR tube.

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR

tube.

Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly

mixed and a homogeneous solution is formed.

Instrumental Analysis:

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A

sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, the spectral width is set to approximately 250 ppm, centered around 100 ppm.

A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural

abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to

singlets for each unique carbon.

The acquired data is processed using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Mandatory Visualization
The following diagram illustrates the logical workflow for the assignment of signals in the

predicted ¹H NMR spectrum of 3-undecyne.

Predicted 1H NMR Spectrum of 3-Undecyne
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Caption: Predicted ¹H NMR Signal Assignment for 3-Undecyne.

To cite this document: BenchChem. [A Comparative Guide to the ¹H and ¹³C NMR
Characterization of 3-Undecyne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582261#1h-and-13c-nmr-characterization-of-3-
undecyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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